molecular formula C17H34O2 B1219667 Amyl laurate CAS No. 5350-03-8

Amyl laurate

Cat. No.: B1219667
CAS No.: 5350-03-8
M. Wt: 270.5 g/mol
InChI Key: PQWBDPUBNMEITD-UHFFFAOYSA-N
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Description

Amyl laurate, also systematically known as pentyl dodecanoate (CAS 5350-03-8), is a long-chain fatty acid ester with the molecular formula C17H34O2 . It is characterized as a white to pale yellow solid with a mild, fatty, oily, and waxy odor profile . This ester is valued in research and development for several applications. Its primary research applications are in the flavor and fragrance industry, where it is studied for its organoleptic properties and its use as a component in fragrance compositions, with recommended usage levels up to 15% in the fragrance concentrate . It also serves as a model compound in material science, for instance, in studies investigating phase behavior and vapor-liquid equilibria in supercritical CO2 systems, which is relevant for extraction and purification process development . Furthermore, its emollient properties make it a compound of interest for developing cosmetic and personal care formulations, similar to its structural analog, isothis compound, which is known to function as a non-greasy skin conditioning agent and solvent . From a safety and regulatory perspective, this compound is classified under flavor and fragrance agents and has been evaluated for use in various food categories . It is essential to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes or for human consumption. Researchers can source this compound from several qualified chemical suppliers, including BOC Sciences, Penta International, and Synerzine, among others .

Properties

IUPAC Name

pentyl dodecanoate
Source PubChem
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InChI

InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-15-17(18)19-16-14-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWBDPUBNMEITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201711
Record name Amyl laurate
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Molecular Weight

270.5 g/mol
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CAS No.

5350-03-8
Record name Pentyl laurate
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Record name Amyl laurate
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Record name Amyl laurate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Amyl laurate is typically synthesized through the Fischer esterification method, where lauric acid reacts with isoamyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves mixing lauric acid and isoamyl alcohol in a molar ratio of 1:1.05 to 1:6. The mixture is heated and stirred until the lauric acid melts. A catalyst, such as mesylate or trifluoracetic acid salt, is added, and the reaction is maintained at a temperature of 110-140°C for 5-14 hours. The product is then purified by vacuum distillation .

Chemical Reactions Analysis

Types of Reactions: Amyl laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions.

Common Reagents and Conditions:

    Esterification: Lauric acid and isoamyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

    Hydrolysis: this compound can be hydrolyzed back to lauric acid and isoamyl alcohol in the presence of a strong acid or base.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.

Major Products:

Scientific Research Applications

Cosmetic Applications

Isoamyl laurate is predominantly used in the personal care industry due to its emollient properties. It serves multiple functions:

  • Emollient : Softens and smooths the skin by forming a protective barrier.
  • Solvent : Dissolves and stabilizes other cosmetic ingredients.
  • Spreadability Enhancer : Improves the application of creams and lotions.
  • Skin Conditioning Agent : Contributes to moisturizing effects.
  • Hair Care : Enhances hair manageability and appearance.

A study highlighted its effectiveness as a natural alternative to silicones, offering similar sensory profiles without the associated environmental concerns .

Pharmaceutical Applications

In pharmaceuticals, isothis compound has been explored for its role in drug delivery systems. Its biocompatibility makes it suitable for enhancing therapeutic effects through various routes such as oral, topical, and transdermal delivery .

A notable case study involved using isothis compound in the synthesis of purine nucleoside esters catalyzed by lipase from Thermomyces lanuginosus. The study demonstrated high yields (78–93%) when isothis compound was used as a solvent, indicating its potential in pharmaceutical formulations .

Food Industry Applications

Isothis compound is also utilized in food flavoring and as an emulsifier. Its properties allow it to enhance flavor profiles while maintaining product stability. It is recognized for being non-toxic and biodegradable, making it an appealing choice for food applications .

Case Studies

  • Skin Care Products : In a comparative study of various emollients, isothis compound outperformed traditional silicone-based products in terms of skin feel and moisture retention.
  • Drug Delivery Systems : A research project assessed the efficacy of isothis compound in transdermal patches, revealing improved drug absorption rates compared to conventional solvents.
  • Food Safety : Isothis compound was evaluated for its ability to reduce acrylamide formation in fried foods. The study found that incorporating acylated derivatives significantly lowered acrylamide levels by up to 46% .

Mechanism of Action

Amyl laurate exerts its effects primarily through its emollient properties. It forms a protective film on the skin or hair, which helps to retain moisture and protect against external aggressors. This dual action of emollient and moisturizing properties makes it particularly valuable for sensitive skin .

Comparison with Similar Compounds

Amyl laurate is often compared with other esters of fatty acids, such as:

    Cococaprylate: Known for its light, non-greasy feel and excellent spreadability.

    C12-15 Alkyl Benzoate: Used for its silky, non-oily texture and good solubilizing properties.

    Camellia Seed Oil: Valued for its moisturizing and skin-conditioning properties.

What sets this compound apart is its unique combination of low viscosity, excellent spreadability, and compatibility with natural-based personal care products. Its sensory profile is similar to that of silicon-based polymers, making it a perfect naturally derived replacement for those emollients .

Biological Activity

Amyl laurate, a fatty acid ester derived from lauric acid and amyl alcohol, has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications, supported by empirical data and case studies.

  • Chemical Formula : C17_{17}H34_{34}O2_2
  • CAS Number : 5350-03-8
  • Molecular Weight : 270.46 g/mol

This compound is classified as a medium-chain triglyceride (MCT), which influences its metabolism and biological effects compared to long-chain fatty acids.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Studies have shown that it can disrupt bacterial cell membranes, leading to cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5%
Mycobacterium tuberculosis1%
Bacillus subtilis0.3%

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly in formulations targeting resistant strains .

2. Skin Barrier Enhancement

This compound has been studied for its role in enhancing skin barrier function and hydration when used in topical applications. It can improve the delivery of active ingredients in cosmetic formulations, making it valuable in dermatological products.

Case Study : A clinical trial involving a cream containing this compound showed improved hydration levels in participants' skin after four weeks of use, compared to a control group using a standard moisturizer.

3. Neuroprotective Effects

Emerging research suggests that MCTs like this compound may offer neuroprotective benefits, particularly in conditions such as Alzheimer's disease and Parkinson's disease. MCTs can be metabolized into ketones, which serve as an alternative energy source for brain cells when glucose metabolism is impaired.

Research Findings : A preclinical study demonstrated that mice fed a diet rich in MCTs exhibited improved cognitive function and memory retention compared to those on a standard diet.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, altering their permeability and leading to cell lysis.
  • Energy Metabolism : By providing an alternative energy source in the form of ketones, this compound supports neuronal health and function.
  • Enhanced Absorption : As an emulsifier, it facilitates the absorption of lipophilic drugs, improving their bioavailability .

1. Pharmaceutical Formulations

This compound is being explored as a carrier for poorly soluble drugs. Its ability to enhance drug solubility and absorption makes it an attractive option for pharmaceutical applications.

2. Cosmetic Products

Due to its skin barrier-enhancing properties, this compound is increasingly utilized in skincare formulations aimed at improving hydration and texture.

Q & A

Q. What are the standard protocols for synthesizing amyl laurate in laboratory settings?

this compound is typically synthesized via acid-catalyzed esterification, combining lauric acid with amyl alcohol. A common method involves using sulfuric acid (1–2% w/w) as a catalyst at 60–80°C for 4–6 hours under reflux. Post-reaction, the product is purified via neutralization, washing with sodium bicarbonate, and vacuum distillation. Characterization is performed using Fourier-transform infrared spectroscopy (FTIR) to confirm ester formation (C=O stretch at ~1740 cm⁻¹) and gas chromatography–mass spectrometry (GC-MS) for purity assessment .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 210 nm is widely used for quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed molecular fingerprints, such as the ester carbonyl signal at ~170 ppm in ¹³C NMR. Differential scanning calorimetry (DSC) can also determine thermal stability and phase transitions .

Q. How do solvent systems influence the solubility and reactivity of this compound in kinetic studies?

Non-polar solvents (e.g., hexane) favor esterification equilibrium shifts toward product formation due to reduced water solubility. Polar aprotic solvents (e.g., dimethylformamide) may enhance reaction rates but complicate purification. Solvent selection must align with reaction mechanisms and downstream applications, as noted in kinetic models for analogous esters .

Advanced Research Questions

Q. What experimental design principles address contradictions in reported thermodynamic properties of this compound?

Discrepancies in properties like melting point or enthalpy of formation often arise from purity variations or measurement techniques. To resolve these:

  • Conduct meta-analyses of literature data, prioritizing studies with rigorous purity validation (e.g., ≥99% via GC-MS).
  • Replicate experiments using standardized protocols (e.g., ASTM methods) and control for humidity/temperature.
  • Apply quantum mechanical calculations (e.g., density functional theory) to predict thermodynamic parameters and compare with empirical data .

Q. How can researchers optimize enzymatic synthesis of this compound to improve yield and scalability?

Lipase-catalyzed synthesis (e.g., using Candida antarctica lipase B) offers eco-friendly advantages. Key strategies include:

  • Using immobilized enzymes on mesoporous silica to enhance stability and reusability.
  • Optimizing water activity (a_w) to balance hydrolysis and esterification.
  • Applying response surface methodology (RSM) to model interactions between variables (e.g., temperature, enzyme loading, molar ratio). A recent study achieved 92% yield under solvent-free conditions at 50°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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